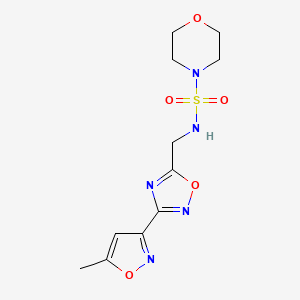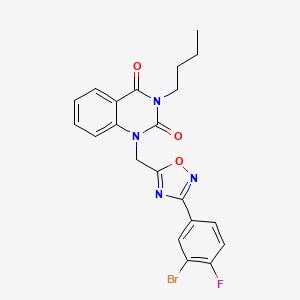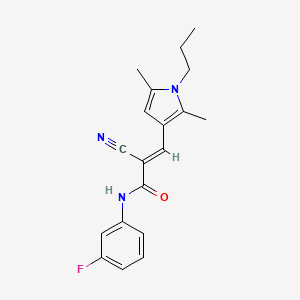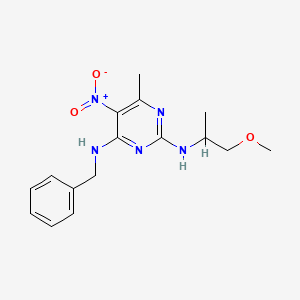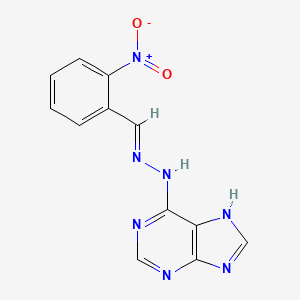
(E)-6-(2-(2-Nitrobenzyliden)hydrazinyl)-9H-Purin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is a hydrazone derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a purine core, which is a fundamental structure in many biologically active molecules, and a hydrazone moiety, which is known for its versatility in chemical reactions and biological activities.
Wissenschaftliche Forschungsanwendungen
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against cancer cell lines, making it a candidate for anticancer drug development.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic electronic materials and sensors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and cellular signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinyl-9H-purine with 2-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the hydrazone moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of (E)-6-(2-(2-aminobenzylidene)hydrazinyl)-9H-purine.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Oxidation: Formation of azo compounds.
Wirkmechanismus
The mechanism of action of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit the VEGFR-2 kinase enzyme, leading to the activation of the damage response pathway and subsequent cellular cycle arrest at the G1 phase . This results in the inhibition of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds share a similar hydrazone moiety and have shown potent anthelmintic activity.
(E)-N’-(2,4-dimethoxybenzylidene)benzohydrazide:
Uniqueness
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is unique due to its purine core, which is a key structural component in many biologically active molecules, including nucleotides and nucleosides. This structural feature, combined with the hydrazone moiety, provides the compound with a distinct set of chemical and biological properties that are not commonly found in other hydrazone derivatives.
Eigenschaften
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O2/c20-19(21)9-4-2-1-3-8(9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRUWAEOPZRQB-YAXRCOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)


![N-[(2-chlorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2543595.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
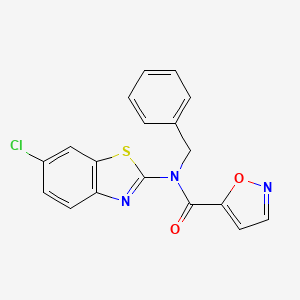
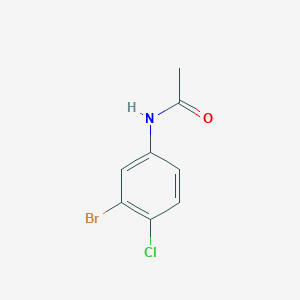
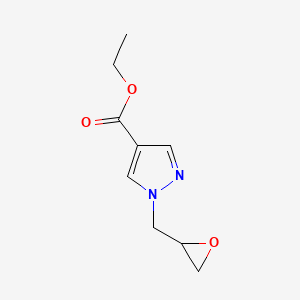
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2543601.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
